1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine
CAS No.: 380424-52-2
Cat. No.: VC4304198
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17
* For research use only. Not for human or veterinary use.
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine - 380424-52-2](/images/structure/VC4304198.png)
Specification
CAS No. | 380424-52-2 |
---|---|
Molecular Formula | C12H16Cl2N2 |
Molecular Weight | 259.17 |
IUPAC Name | 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine |
Standard InChI | InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2 |
Standard InChI Key | PCGNHOFWOUARPN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine (CAS: 380424-52-2) has the molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.18 g/mol . The compound features:
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A piperidine ring substituted with a primary amine at the 4-position.
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A 3,5-dichlorobenzyl group attached to the piperidine nitrogen.
The presence of chlorine atoms enhances lipophilicity, potentially improving membrane permeability and receptor-binding affinity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₆Cl₂N₂ | |
Molecular Weight | 259.18 g/mol | |
IUPAC Name | 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine | |
PubChem CID | 11184506 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine typically involves a nucleophilic substitution reaction between 3,5-dichlorobenzyl chloride and piperidin-4-amine under basic conditions . A representative pathway is:
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Alkylation:
Bases such as K₂CO₃ or NaOH facilitate deprotonation of the amine, enhancing nucleophilicity.
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Purification:
Crude product is purified via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) .
Table 2: Reaction Optimization Parameters
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | Acetonitrile | 70–85 |
Temperature | 80–100°C | 75 |
Catalyst | None required | — |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance efficiency. For example, a pilot-scale synthesis of a related piperidine derivative achieved a throughput of 50 kg/day with >95% purity .
Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
---|---|---|
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine | Not reported | Not reported |
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine | 0.5 | 1.0 |
Anticancer Activity
Piperidine-based compounds demonstrate cytotoxicity against cancer cell lines. For example:
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1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine exhibited IC₅₀ values of 15–20 µM against HCT116 and MCF7 cells.
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Structural analogs with rhodanine scaffolds showed IC₅₀ values as low as 4.27 µg/mL against melanoma (SK-MEL-2) .
Applications in Drug Discovery
Neurokinin-2 (NK2) Antagonism
Piperidine derivatives are explored as NK2 receptor antagonists for treating irritable bowel syndrome. For example:
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1-Benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone showed pA₂ = 9.3 in rabbit pulmonary artery assays .
Kinase Inhibition
Compounds with piperidine-imidazole-pyrimidine scaffolds (e.g., CID 447872) inhibit c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases .
Challenges and Future Directions
Metabolic Stability
Piperidine derivatives often suffer from rapid hepatic metabolism. For instance, 2 (a related NK2 antagonist) had a human liver microsome half-life of <10 minutes . Strategies to improve stability include:
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